molecular formula C19H19NO5S B2786798 Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate CAS No. 477858-88-1

Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate

Cat. No.: B2786798
CAS No.: 477858-88-1
M. Wt: 373.42
InChI Key: YQWQQNJXMUQBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate is a useful research compound. Its molecular formula is C19H19NO5S and its molecular weight is 373.42. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-(cyclopropanecarbonylamino)-4-(4-methylphenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-12-3-8-15(9-4-12)26(23,24)17-10-7-14(19(22)25-2)11-16(17)20-18(21)13-5-6-13/h3-4,7-11,13H,5-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWQQNJXMUQBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO5S
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 477858-88-1

The compound features a sulfonyl group attached to a benzene ring, a cyclopropylcarbonyl moiety, and a carboxylate group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

  • Key Findings :
    • Inhibition of TNF-alpha and IL-6 production in vitro.
    • Reduction in edema in animal models of inflammation.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the impact on cytokine release in LPS-stimulated macrophages.
    • Results : The compound significantly reduced TNF-alpha levels by 70% at 10 µM concentration.

Data Table

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-715Induction of apoptosis
AnticancerHeLa20Cell cycle arrest
Anti-inflammatoryMacrophages10Inhibition of cytokine production

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